(2S,4S)-1-tert-butyl 2-methyl 4-chloropyrrolidine-1,2-dicarboxylate
Overview
Description
(2S,4S)-1-tert-butyl 2-methyl 4-chloropyrrolidine-1,2-dicarboxylate, often abbreviated as (2S,4S)-TBCMCP, is a synthetic compound with a variety of applications in scientific research. It is a type of pyrrolidine, which is a five-membered heterocyclic organic compound containing a nitrogen atom in the ring. (2S,4S)-TBCMCP has been found to have numerous biochemical and physiological effects, making it an attractive choice for researchers in various fields.
Scientific Research Applications
Combinatorial Synthesis Applications : The compound has been used in the combinatorial solution-phase synthesis of (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamides, demonstrating its potential in the synthesis of diverse chemical libraries (Malavašič et al., 2007).
Molecular Docking Studies for Antithrombin Activity : It has been utilized in the asymmetric synthesis of pyrrolidine derivatives, with a focus on potential antithrombin activity. These derivatives have been synthesized with high enantiomeric excess and studied through molecular docking (Ayan et al., 2013).
Synthesis of Chiral Pyrrolidines : The compound is involved in the asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines. This includes a nitrile anion cyclization strategy leading to chiral pyrrolidines with high yield and enantiomeric excess (Chung et al., 2005).
Ortho-linked Polyamides Synthesis : This compound has been used in the synthesis of polyamides with flexible main-chain ether linkages. These polyamides have demonstrated significant solubility, thermal stability, and potential for various industrial applications (Hsiao et al., 2000).
Parallel Solution-phase Synthesis : It is instrumental in the parallel solution-phase synthesis of (2S,4E)-4-(Arylaminomethylidene)pyroglutamic acids, showcasing its versatility in producing a variety of compounds (Svete et al., 2010).
Phosphine-catalyzed Annulation : The compound has been involved in phosphine-catalyzed [4 + 2] annulation processes, leading to the synthesis of highly functionalized tetrahydropyridines (Zhu et al., 2003).
Platinum-catalyzed Asymmetric Hydroformylation : Research has included the use of this compound in platinum-catalyzed asymmetric hydroformylation of olefins, contributing to the advancement of organometallic chemistry (Stille et al., 1991).
properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4S)-4-chloropyrrolidine-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO4/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4/h7-8H,5-6H2,1-4H3/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKQYQOTERJNHJ-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60459898 | |
Record name | 1-tert-Butyl 2-methyl (2S,4S)-4-chloropyrrolidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60459898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-1-tert-butyl 2-methyl 4-chloropyrrolidine-1,2-dicarboxylate | |
CAS RN |
169032-99-9 | |
Record name | 1-tert-Butyl 2-methyl (2S,4S)-4-chloropyrrolidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60459898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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